molecular formula C21H22N6O3 B11027743 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide

Cat. No.: B11027743
M. Wt: 406.4 g/mol
InChI Key: ASYCHKVXVLYQMQ-UHFFFAOYSA-N
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Description

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-b]pyrazine core and a benzimidazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C21H22N6O3/c1-26-15-7-3-2-6-14(15)25-16(26)8-4-10-22-17(28)9-5-13-27-20(29)18-19(21(27)30)24-12-11-23-18/h2-3,6-7,11-12H,4-5,8-10,13H2,1H3,(H,22,28)

InChI Key

ASYCHKVXVLYQMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CCCN3C(=O)C4=NC=CN=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyrazine core and the subsequent attachment of the benzimidazole moiety. Common reagents used in these reactions include various acids, bases, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide is a complex heterocyclic molecule with potential pharmacological applications. This article examines its biological activity based on recent research findings, including its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyrazine core with dioxo substitutions and a butanamide side chain linked to a 1-methyl-1H-benzimidazole moiety. The molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3 and it has a molecular weight of approximately 344.38 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolopyrazine compounds exhibit significant anticancer activity. For instance, compounds similar to 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl) have shown:

  • Inhibition of Cancer Cell Proliferation : IC50 values ranging from 0.99 to 9.99 μM against various cancer cell lines (e.g., MDA-MB-231, MCF-7) have been reported. These compounds can induce apoptosis and inhibit colony formation in vitro .
CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2311.60Induces apoptosis
Compound BMCF-71.41Inhibits cell cycle progression
Compound CBEL-740210.74Induces apoptosis

Anti-inflammatory and Antioxidant Activities

Compounds containing the pyrazine structure often exhibit anti-inflammatory properties. Research indicates that such derivatives can modulate inflammatory pathways and reduce oxidative stress in various models:

  • Anti-inflammatory Activity : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Neuroprotective Effects

The neuroprotective potential of pyrrolopyrazine derivatives has gained attention:

  • Neuroprotection in Cellular Models : Compounds have demonstrated protective effects against oxidative stress in neuronal cell lines (e.g., SH-SY5Y), enhancing cell viability under stress conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Some derivatives have been shown to inhibit kinases such as Pim-1 and Pim-2 with low IC50 values (around 10–13 nM) .
  • Apoptosis Induction : The ability to induce apoptosis via mitochondrial pathways has been documented, particularly through modulation of Bcl-2 family proteins.
  • Cytokine Modulation : These compounds may also influence the expression of cytokines involved in inflammatory responses.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of a related pyrrolopyrazine derivative in vivo using xenograft models. The results indicated:

  • Significant tumor growth inhibition compared to control groups.
  • Histological analysis revealed reduced Ki-67 expression in treated tumors, indicating lower proliferation rates.

Study 2: Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective properties of similar compounds against neurodegenerative processes:

  • The compound enhanced the expression of neuroprotective factors and reduced markers of oxidative damage in neuronal cells exposed to toxic agents.

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